molecular formula C22H18N2O5 B11564833 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B11564833
M. Wt: 390.4 g/mol
InChI Key: LFNHXJDDPXEPNZ-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a methoxybenzoate ester, and an imine linkage, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Conversion of imine to amine.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may interact with estrogen receptors, influencing gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate stands out due to its combination of a nitro group, imine linkage, and methoxybenzoate ester. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

[4-[(4-methylphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H18N2O5/c1-15-3-8-18(9-4-15)23-14-16-5-12-21(20(13-16)24(26)27)29-22(25)17-6-10-19(28-2)11-7-17/h3-14H,1-2H3

InChI Key

LFNHXJDDPXEPNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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